N-Coumaroyl-L-aspartic acid

Pharmacokinetics Human absorption Cocoa polyphenol bioavailability

N-Coumaroyl-L-aspartic acid (syn. N-(E)-p-coumaroyl-L-aspartic acid, N-[4′-hydroxy-(E)-cinnamoyl]-L-aspartic acid) is a naturally occurring hydroxycinnamic acid amide belonging to the N-phenylpropenoyl-L-amino acid (NPA) family.

Molecular Formula C13H13NO6
Molecular Weight 279.24 g/mol
CAS No. 151435-24-4
Cat. No. B12761431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Coumaroyl-L-aspartic acid
CAS151435-24-4
Molecular FormulaC13H13NO6
Molecular Weight279.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O
InChIInChI=1S/C13H13NO6/c15-9-4-1-8(2-5-9)3-6-11(16)14-10(13(19)20)7-12(17)18/h1-6,10,15H,7H2,(H,14,16)(H,17,18)(H,19,20)/b6-3+/t10-/m0/s1
InChIKeyFKBRNPNAUOXZMQ-YVGDHZEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Coumaroyl-L-aspartic Acid (CAS 151435-24-4): Identity, Classification, and Sourcing Context for Scientific Procurement


N-Coumaroyl-L-aspartic acid (syn. N-(E)-p-coumaroyl-L-aspartic acid, N-[4′-hydroxy-(E)-cinnamoyl]-L-aspartic acid) is a naturally occurring hydroxycinnamic acid amide belonging to the N-phenylpropenoyl-L-amino acid (NPA) family [1]. It is formed by condensation of p-coumaric acid with L-aspartic acid and has been identified as a secondary metabolite in Theobroma cacao (cocoa) seeds, Coffea canephora (coffee), and Arabidopsis thaliana cell suspension cultures [2]. With a molecular formula of C13H13NO6 (MW 279.24 g/mol) and a predicted logP of 1.13, the compound occupies a distinct physicochemical niche among phenolic amino acid conjugates that determines its extraction behavior, bioavailability, and bioactivity profile relative to close structural analogs [3].

Why N-Coumaroyl-L-aspartic Acid Cannot Be Replaced by Generic N-Phenylpropenoyl-L-amino Acid Analogs in Research and Industrial Applications


Within the N-phenylpropenoyl-L-amino acid (NPA) family, both the amino acid moiety and the aromatic hydroxylation pattern exert decisive control over bioactivity, human absorption, and sensory properties. Substituting the aspartic acid residue with glutamic acid alters urinary recovery rate by more than twofold [1], while replacing the monohydroxy (coumaroyl) aromatic ring with a dihydroxy (caffeoyl) substitution switches anti-adhesive potency from marginal to functionally relevant levels [2]. Even the E/Z geometric isomerism matters: in cocoa shell flour, the trans isomer of N-Coumaroyl-L-aspartate can accumulate at a 3.1-fold ratio over the cis form in certain extract fractions, demonstrating that isomer composition is a non-trivial quality attribute [3]. These quantitative divergences mean that no other in-class compound can serve as a drop-in surrogate for analytical standardization, bioactivity studies, or formulation development targeting this specific molecular entity.

N-Coumaroyl-L-aspartic Acid (CAS 151435-24-4): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Human Urinary Excretion: N-Coumaroyl-L-aspartic Acid Delivers the Highest Absolute Excretion Among 12 NPA Congeners but Lower Recovery Rate Than the Glutamic Acid Analog

In a human absorption study administering a standardized cocoa drink to healthy volunteers, N-Coumaroyl-L-aspartic acid (compound 5) exhibited the highest absolute urinary excretion among all 12 quantified N-phenylpropenoyl-L-amino acids. However, its percentage recovery rate (amount excreted relative to amount ingested) was lower than that of its closest structural analog, N-Coumaroyl-L-glutamic acid (compound 6), which achieved a 57.3% recovery rate [1]. This differential indicates that the aspartic acid conjugate undergoes distinct metabolic handling compared to the glutamic acid conjugate, despite sharing an identical aromatic moiety (p-coumaroyl).

Pharmacokinetics Human absorption Cocoa polyphenol bioavailability

H. pylori Anti-Adhesion Activity: Monohydroxy Coumaroyl-Aspartic Acid Exhibits Only Weak Activity Versus Dihydroxy Caffeoyl Analogs

In a flow cytometric anti-adhesion assay against FITC-labeled H. pylori binding to AGS gastric epithelial cells, N-Coumaroyl-L-aspartic acid (2 mM) reduced bacterial adhesion to 91±4% of the untreated control level, equating to approximately 9% inhibition [1]. In contrast, structure-activity relationship analysis of 24 homologous NPAs demonstrated that dihydroxylation of the aromatic ring (i.e., caffeoyl-type substitution) is a prerequisite for meaningful anti-adhesive activity, with the model compound N-(E)-caffeoyl-L-glutamic acid achieving concentration-dependent inhibition saturating at 30% [2]. The monohydroxy (p-coumaroyl) substitution thus yields substantially weaker anti-adhesive potency compared to dihydroxy analogs.

Anti-adhesion Helicobacter pylori BabA inhibition Structure-activity relationship

Relative Abundance in Cocoa Beans: N-Coumaroyl-L-aspartic Acid Is the Second Most Abundant NPA Metabolite, Enabling Its Use as a Chemotaxonomic Marker

Analysis of 18 cocoa bean samples from 12 countries across 4 continents by UPLC and CE revealed a consistent NPA abundance hierarchy: N-[3′,4′-dihydroxy-(E)-cinnamoyl]-L-aspartic acid (N-Caffeoyl-L-aspartic acid) was the most abundant metabolite, followed by N-[4′-hydroxy-(E)-cinnamoyl]-L-aspartic acid (N-Coumaroyl-L-aspartic acid), with clovamide (N-Caffeoyl-L-DOPA) ranking third [1]. Total NPA content ranged from 0.7 to 3.6 mg/g across samples. This rank order of abundance is conserved across cocoa origins, distinguishing the aspartic acid conjugates from tyrosine-based analogs, which are present at lower levels.

Phytochemical profiling Cocoa metabolomics Chemotaxonomy NPA quantification

Differential Extractability in Cocoa Shell Flour: Trans Isomer Shows a 3.1-Fold Enrichment Ratio in Isopropyl Alcohol Extract Versus Other Fractions

Quantitative profiling of cocoa shell flour extracts across five solvent systems (ND, OP, GP, IP, CP) revealed that the trans isomer of N-Coumaroyl-L-aspartic acid accumulates at 1.5 ± 0.1 units in the isopropyl alcohol (IP) fraction versus 0.5 ± 0.1 units or less in other fractions, yielding a 3.1-fold enrichment ratio [1]. In contrast, N-Caffeoyl-L-aspartate was predominantly found in a single fraction (ND: 5.1 ± 0.3) and was undetectable in most other extracts. This differential fractionation behavior demonstrates that N-Coumaroyl-L-aspartic acid possesses distinct solvent partition characteristics that differ from its caffeoyl analog.

Green extraction Cocoa by-product valorization Isomer-specific quantification Polyphenol fractionation

Physicochemical Differentiation: Predicted logP, Solubility, and TPSA Distinguish N-Coumaroyl-L-aspartic Acid from Tyrosine- and Glutamic Acid-Based NPA Analogs

Predicted physicochemical parameters reveal key differentiating properties: N-Coumaroyl-L-aspartic acid has a predicted logP of 1.13 (ALOGPS), aqueous solubility of 0.42 g/L, topological polar surface area (TPSA) of 123.93 Ų, and physiological charge of −2 [1]. In comparison, N-Coumaroyl-L-tyrosine carries a bulkier aromatic amino acid side chain, increasing logP and decreasing polarity, while N-Coumaroyl-L-glutamic acid adds one methylene group, altering both logP and charge distribution. These differences translate to distinct chromatographic retention (RP-HPLC), solid-phase extraction recovery, and Caco-2 permeability predictions, with the aspartic conjugate predicted to have 77.70% Caco-2 permeability and 68.57% human oral bioavailability (admetSAR 2.0) [2].

Physicochemical properties Drug-likeness prediction Chromatographic method development ADMET profiling

Astringent Taste Recognition Threshold: Amino Acid Moiety Determines Sensory Potency Within a 26–220 μmol/L Range

Using a half-tongue sensory test, human recognition thresholds for the astringent and mouth-drying oral sensation of NPAs were determined to range from 26 to 220 μmol/L in water, with the specific threshold depending on the amino acid moiety [1]. While the exact threshold for N-Coumaroyl-L-aspartic acid falls within this range, the twofold magnitude of variation across different amino acid conjugates demonstrates that sensory potency is not interchangeable among NPA family members. The aspartic acid conjugate and its glutamic acid analog, for instance, are expected to exhibit distinct threshold values due to differences in side-chain length and polarity.

Sensory science Taste threshold Astringency Cocoa flavor chemistry

N-Coumaroyl-L-aspartic Acid (CAS 151435-24-4): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Human Cocoa Polyphenol Bioavailability Studies Requiring an Analytically Dominant Urinary Biomarker

Based on the finding that N-Coumaroyl-L-aspartic acid exhibits the highest absolute urinary excretion among all 12 NPA congeners following cocoa consumption [1], this compound is the analytically preferred biomarker for human intervention studies investigating cocoa polyphenol absorption. Its dominance in urine simplifies LC-MS/MS method development by providing the strongest signal among NPA analytes, and its distinct retention time relative to the glutamic acid analog (recovery rate 57.3%) ensures unambiguous quantification without isobaric interference.

Cocoa Product Authenticity Testing and Geographical Origin Discrimination Using NPA Fingerprinting

The conserved abundance hierarchy of NPAs in cocoa beans—with N-Caffeoyl-L-aspartic acid as the most abundant, N-Coumaroyl-L-aspartic acid as the second, and clovamide as the third across all 18 tested origins [2]—establishes N-Coumaroyl-L-aspartic acid as a required quantitative marker in any NPA-based cocoa authenticity or origin discrimination panel. Its consistent rank order enables robust multivariate models for detecting adulteration or verifying label claims.

Negative Control Compound for H. pylori BabA Anti-Adhesion Screening Assays

Given that N-Coumaroyl-L-aspartic acid at 2 mM yields only ~9% inhibition of H. pylori adhesion to AGS cells (91±4% adhesion relative to untreated control) [1], while dihydroxy caffeoyl analogs achieve up to 30% inhibition [2], this compound is ideally suited as a weak-activity or negative control in anti-adhesion screening cascades. Its use as a comparator enables clear discrimination between specific BabA-mediated anti-adhesive effects and non-specific physicochemical interference.

Preparative-Scale Isolation Targeting the Trans Isomer of N-Coumaroyl-L-aspartic Acid via Isopropyl Alcohol Extraction

The 3.1-fold enrichment of trans-N-Coumaroyl-L-aspartic acid in the isopropyl alcohol (IP) fraction of cocoa shell flour extracts, compared to its near-absence in other solvent fractions [3], provides a rational basis for designing preparative isolation protocols. Industrial users seeking to maximize yield of this specific isomer should prioritize IP-based extraction, whereas protocols optimized for N-Caffeoyl-L-aspartate would require entirely different solvent conditions (ND fraction), reinforcing the need for compound-specific procurement and processing.

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